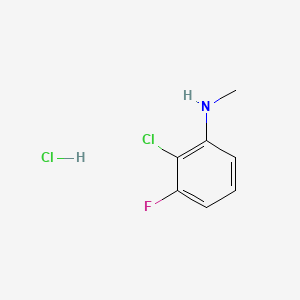

2-chloro-3-fluoro-N-methylaniline hydrochloride

Beschreibung

2-Chloro-3-fluoro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₉Cl₂FN. It features a chloro substituent at the C2 position, a fluoro substituent at C3, and an N-methyl group, all bonded to a benzene ring, with the hydrochloride salt enhancing its solubility in polar solvents. Its applications likely span pharmaceutical intermediates, agrochemicals, or materials science, leveraging the electronic effects of halogens and the stability imparted by the hydrochloride salt.

Eigenschaften

Molekularformel |

C7H8Cl2FN |

|---|---|

Molekulargewicht |

196.05 g/mol |

IUPAC-Name |

2-chloro-3-fluoro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |

InChI-Schlüssel |

ACHKUAUKOCIELF-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C(=CC=C1)F)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Hydrochloride Formation: The final product is obtained by treating the methylated amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-chloro-3-fluoro-N-methylaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Using large reactors for the nitration and reduction steps.

Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality.

Purification and Crystallization: The final product is purified through crystallization and filtration techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Wissenschaftliche Forschungsanwendungen

2-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-chloro-3-fluoro-N-methylaniline hydrochloride and analogous compounds:

Key Observations:

- Substituent Effects: The position and type of halogen significantly influence electronic properties.

- Solubility : Hydrochloride salts universally enhance water solubility. However, the difluoromethyl group in 3-(difluoromethyl)-2-methylaniline HCl may increase lipophilicity, favoring membrane permeability in biological systems .

- Stability: The cyclohexanone-containing 3-fluoro deschloroketamine HCl requires cryogenic storage (-20°C) due to its complex structure , whereas simpler aromatic amines like 3-chloro-2-methylaniline HCl remain stable at room temperature .

Stability and Handling Considerations

- Thermal Stability : The N-methyl group in the target compound may reduce hygroscopicity compared to primary amines (e.g., benzylamine HCl in ).

- Storage : Unlike 3-fluoro deschloroketamine HCl , the target compound’s simpler structure suggests stability under refrigeration (2–8°C) rather than stringent cryogenic conditions.

Biologische Aktivität

2-Chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Chloro-3-fluoro-N-methylaniline hydrochloride is characterized by the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties. The molecular formula is .

The biological activity of 2-chloro-3-fluoro-N-methylaniline hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's halogen substituents can enhance binding affinity and selectivity for certain targets, potentially leading to altered enzymatic activity or receptor modulation.

Antimicrobial Activity

Recent studies have shown that derivatives of substituted anilines exhibit significant antimicrobial properties. For example, compounds similar to 2-chloro-3-fluoro-N-methylaniline hydrochloride have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-fluoro-N-methylaniline hydrochloride | E. coli | 32 µg/mL |

| Similar Compounds | S. aureus | 16 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential antitumor activity. Research indicates that related aniline derivatives can induce apoptosis in cancer cell lines, suggesting a possible pathway for therapeutic application.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various aniline derivatives, including 2-chloro-3-fluoro-N-methylaniline hydrochloride. The findings indicated that modifications in the substituent positions significantly affected cytotoxicity against human cancer cell lines.

Enzyme Inhibition Studies

In enzyme inhibition assays, 2-chloro-3-fluoro-N-methylaniline hydrochloride has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit topoisomerase II, a validated target for anticancer drugs.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Topoisomerase II | Competitive | 25 µM |

Synthesis and Derivatives

The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride can be achieved through various methods, including nucleophilic aromatic substitution reactions. The presence of the chloro and fluoro groups allows for further derivatization, leading to compounds with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.